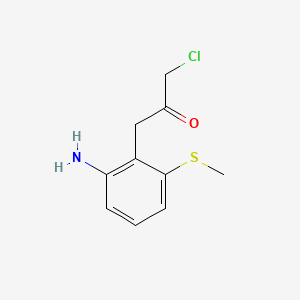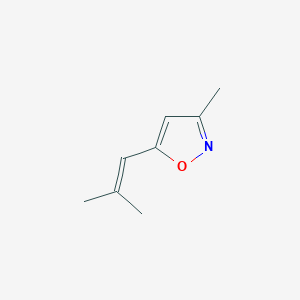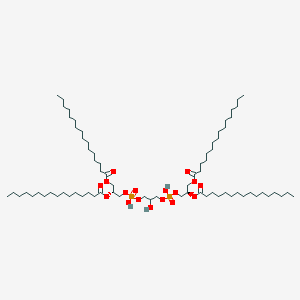
Tetrahexadecanoyl cardiolipin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cardiolipin (16:0/16:0/16:0/16:0), also known as tetrapalmitoyl cardiolipin, is a unique phospholipid primarily found in the inner mitochondrial membrane. It plays a crucial role in maintaining mitochondrial function and integrity. This compound is characterized by its four palmitic acid chains, which contribute to its distinctive structure and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cardiolipin (16:0/16:0/16:0/16:0) can be synthesized through a series of enzymatic reactions. In humans, it is synthesized by cardiolipin synthase from phosphatidylglycerol and cytidinediphosphate-diacylglycerol . The process involves the transfer of palmitic acid chains to the glycerol backbone, resulting in the formation of the tetrapalmitoyl structure.
Industrial Production Methods: Industrial production of cardiolipin involves the extraction and purification from biological sources, such as bovine heart mitochondria. The process includes lipid extraction, chromatographic separation, and purification to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in mitochondrial dysfunction and apoptosis .
Common Reagents and Conditions: Common reagents used in the reactions of cardiolipin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under physiological conditions, with pH and temperature optimized for specific enzymatic activities .
Major Products Formed: The major products formed from the oxidation of cardiolipin include hydroperoxides and aldehydes, which can further react to form secondary products. These products are often involved in signaling pathways related to cell death and inflammation .
Applications De Recherche Scientifique
Cardiolipin (16:0/16:0/16:0/16:0) has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.
Biology: Plays a critical role in mitochondrial bioenergetics and membrane dynamics.
Medicine: Alterations in cardiolipin composition are associated with various diseases, including Barth syndrome, heart failure, and neurodegenerative disorders.
Mécanisme D'action
Cardiolipin exerts its effects by interacting with various mitochondrial proteins and enzymes. It stabilizes the structure of the mitochondrial membrane and facilitates the formation of supercomplexes involved in oxidative phosphorylation. Cardiolipin also participates in the regulation of apoptosis by interacting with cytochrome c and other pro-apoptotic factors .
Comparaison Avec Des Composés Similaires
Cardiolipin (16:0/16:0/16:0/16:0) is unique due to its four palmitic acid chains, which distinguish it from other cardiolipin species that may contain different fatty acid compositions. Similar compounds include:
Cardiolipin (160/181/160/181): Contains a mix of palmitic and oleic acid chains, resulting in different biophysical properties.
Cardiolipin (182/182/182/182): Predominantly found in heart tissue, with linoleic acid chains contributing to its role in mitochondrial function.
Cardiolipin (16:0/16:0/16:0/16:0) is particularly significant for its role in stabilizing mitochondrial membranes and its involvement in various cellular processes.
Propriétés
Formule moléculaire |
C73H142O17P2 |
|---|---|
Poids moléculaire |
1353.8 g/mol |
Nom IUPAC |
[(2R)-3-[[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C73H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82)/t68-,69-/m1/s1 |
Clé InChI |
GRTNLBQYBYZCCM-ULKDXPJMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


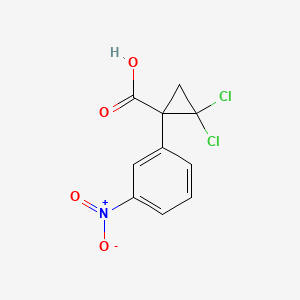



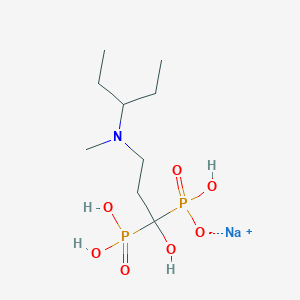

![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
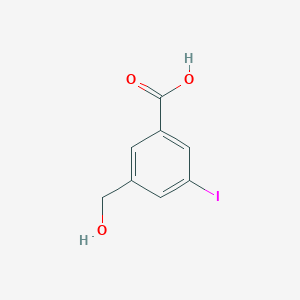

![3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)
